

# CP-96,345 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: CP-96,345

Cat. No.: B1669579

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## Application Notes and Protocols for CP-96,345

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CP-96,345** is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It competitively inhibits the binding of Substance P (SP), the endogenous ligand for the NK1 receptor. This interaction makes **CP-96,345** a valuable tool for investigating the physiological and pathological roles of the SP/NK1 receptor signaling pathway, which is implicated in neurogenic inflammation, pain transmission, and various other biological processes. These application notes provide detailed information on the solubility of **CP-96,345**, protocols for its use in in vitro and in vivo studies, and an overview of the signaling pathway it modulates.

### Data Presentation

#### Solubility of CP-96,345

The solubility of **CP-96,345** in various common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data.

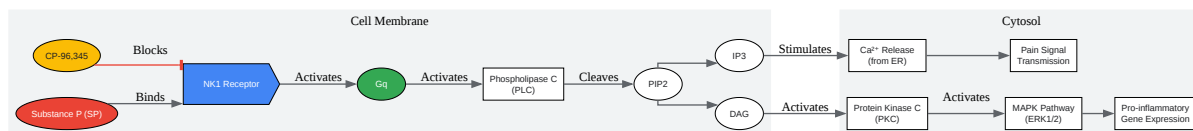
Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
DMSO	20	8.25	Soluble with gentle warming.[1]
Ethanol	Not readily available	Not readily available	It is advisable to test solubility in a small volume first.
Methanol	Not readily available	Not readily available	It is advisable to test solubility in a small volume first.
PBS (pH 7.2)	Not readily available	Not readily available	As an organic molecule, solubility in aqueous buffers is expected to be low.
Water	Not readily available	Not readily available	Expected to be poorly soluble.

Molecular Weight of **CP-96,345**: 412.57 g/mol

## Mandatory Visualization

### Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P (SP) to its receptor, NK1R (a G-protein coupled receptor), initiates a cascade of intracellular events. **CP-96,345** acts as an antagonist at the NK1 receptor, blocking these downstream effects.

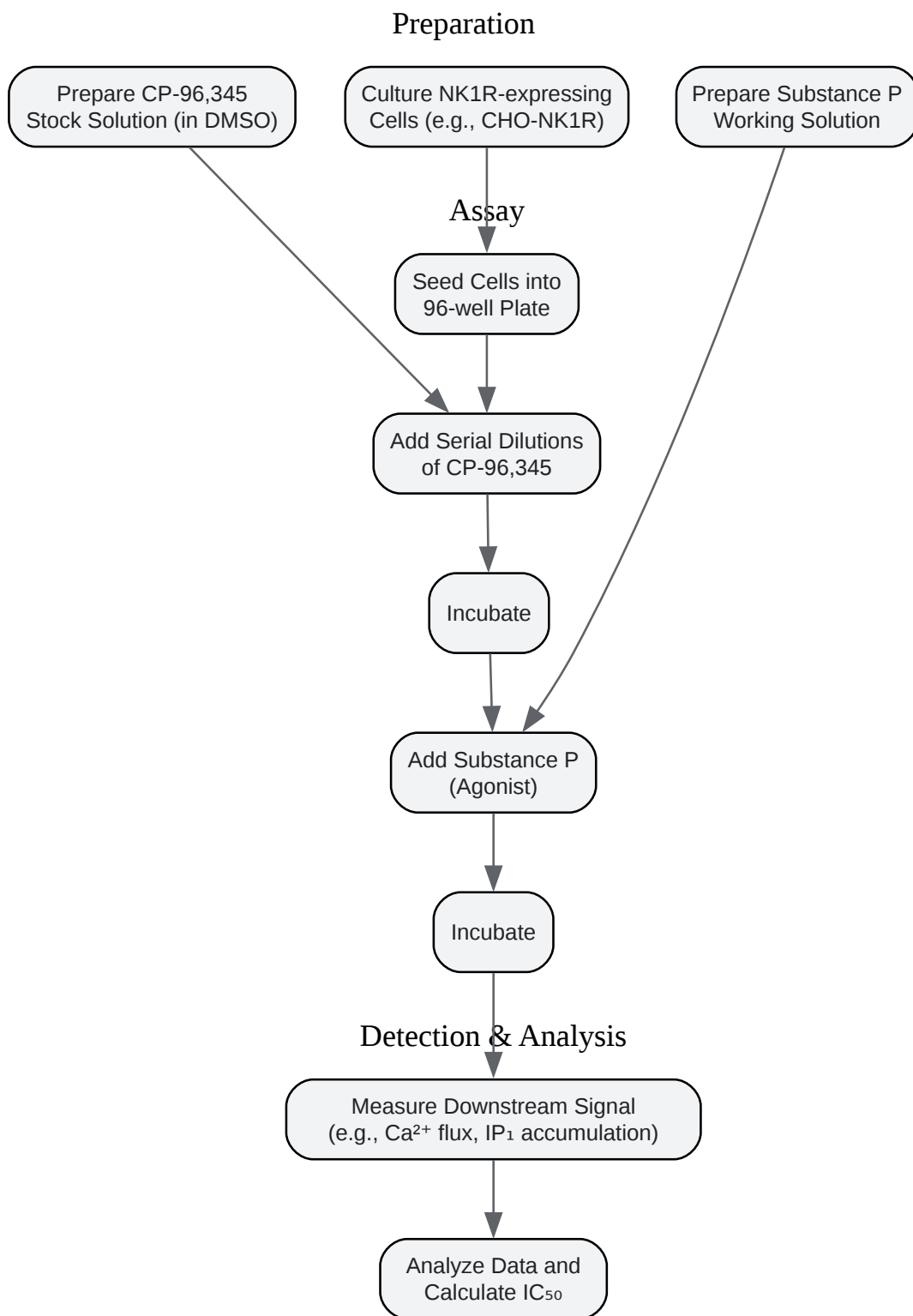


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### Substance P/NK1 Receptor Signaling Pathway

## Experimental Workflow: In Vitro Evaluation of CP-96,345

This diagram outlines a typical workflow for assessing the efficacy of **CP-96,345** in a cell-based assay.



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### In Vitro Experimental Workflow

## Experimental Protocols

### Protocol 1: Preparation of CP-96,345 Stock Solution

Objective: To prepare a concentrated stock solution of **CP-96,345** for subsequent dilution in experimental media.

Materials:

- **CP-96,345** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass of **CP-96,345**: To prepare a 20 mM stock solution, use the following formula:  $\text{Mass (mg)} = 20 \text{ mmol/L} \times 0.001 \text{ L} \times 412.57 \text{ g/mol} \times 1000 \text{ mg/g} = 8.25 \text{ mg}$  (Adjust the volume as needed for your experimental requirements).
- Weigh the **CP-96,345**: Accurately weigh the calculated amount of **CP-96,345** powder in a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For example, to make a 20 mM stock solution, add 1 mL of DMSO to 8.25 mg of **CP-96,345**.
- Dissolve the compound: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution. Ensure the solution is clear and free of particulates before use.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

## Protocol 2: In Vitro NK1 Receptor Antagonism Assay (Calcium Mobilization)

Objective: To determine the inhibitory potency ( $IC_{50}$ ) of **CP-96,345** by measuring its ability to block Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

### Materials:

- CHO-K1 cells stably expressing the human NK1 receptor (or other suitable cell line)
- Cell culture medium (e.g., Ham's F-12 with 10% FBS)
- **CP-96,345** stock solution (e.g., 20 mM in DMSO)
- Substance P
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- 96-well black, clear-bottom plates
- Fluorescence plate reader with injection capabilities

### Procedure:

- Cell Culture: Culture the NK1R-expressing cells according to standard protocols.
- Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Compound Preparation: Prepare serial dilutions of the **CP-96,345** stock solution in the assay buffer. Also, prepare a working solution of Substance P in the assay buffer. The final

concentration of DMSO in the assay should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent effects.

- **Antagonist Incubation:** Wash the cells with assay buffer and then add the different concentrations of **CP-96,345** to the respective wells. Include a vehicle control (DMSO in assay buffer). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- **Agonist Stimulation and Signal Detection:** Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Inject the Substance P solution into the wells and continue to monitor the fluorescence signal.
- **Data Analysis:** The increase in fluorescence intensity upon Substance P addition corresponds to an increase in intracellular calcium. Determine the inhibitory effect of **CP-96,345** at each concentration. Plot the percentage of inhibition against the logarithm of the **CP-96,345** concentration and fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.

## Protocol 3: In Vivo Administration of CP-96,345 in a Mouse Model of Neurogenic Inflammation

**Objective:** To evaluate the in vivo efficacy of **CP-96,345** in a mouse model of neurogenic inflammation.

**Materials:**

- **CP-96,345**
- Vehicle (e.g., saline, or 0.1% methyl cellulose in water for oral administration)
- Inflammatory agent (e.g., capsaicin or mustard oil)
- Male Balb/C mice (or other appropriate strain)
- Syringes and needles for administration

**Procedure:**

- **Animal Acclimatization:** Acclimate the animals to the laboratory conditions for at least one week before the experiment.
- **Preparation of Dosing Solution:** Prepare the **CP-96,345** solution for administration. For intraperitoneal (i.p.) injection, **CP-96,345** can be dissolved in a suitable vehicle. For oral administration, it can be suspended in 0.1% methyl cellulose/water. The concentration should be calculated based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the mice.
- **Administration of CP-96,345:** Administer **CP-96,345** to the treatment group of mice via the desired route (e.g., i.p. or oral gavage). Administer the vehicle alone to the control group. The timing of administration will depend on the experimental design (e.g., 30 minutes before the inflammatory challenge).
- **Induction of Inflammation:** After the appropriate pre-treatment time, induce neurogenic inflammation by administering the inflammatory agent (e.g., topical application of mustard oil or injection of capsaicin).
- **Assessment of Inflammation:** Measure the inflammatory response at a predetermined time point. This can include quantifying plasma extravasation (e.g., using Evans blue dye), measuring edema, or assessing pain-related behaviors.
- **Data Analysis:** Compare the inflammatory response in the **CP-96,345**-treated group to the vehicle-treated control group. Use appropriate statistical tests to determine the significance of any observed inhibition of inflammation.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The dosages and administration routes mentioned are for guidance only and may need to be optimized for specific experimental models.

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## References

- 1. CP 96345 | CAS:132746-60-2 | Potent and selective NK1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
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